2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-3-2-4-16(13-15)14-19(24)21-10-12-23-11-7-18(22-23)17-5-8-20-9-6-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRSXRNEFWYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structure combines elements of pyrazole and pyridine, which are known to exhibit various pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 269.34 g/mol
This compound features a pyrazole ring linked to a pyridine moiety , contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in regulating cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- In vitro studies on various cancer cell lines (e.g., MCF7, A549) demonstrated significant cytotoxic effects, with IC values indicating potent inhibition of cell growth. One study reported an IC of 3.79 µM against MCF7 cells and 26 µM against A549 cells .
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of similar compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes.
Case Studies
A case study involving a series of pyrazole derivatives, including the target compound, was conducted to evaluate their efficacy against specific cancer types:
- Study on Hep-2 and P815 Cell Lines : Compounds showed significant cytotoxicity with IC values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Aurora-A Kinase Inhibition : Another study indicated that derivatives similar to the target compound inhibited Aurora-A kinase with an IC of 0.067 µM, suggesting potential applications in targeted cancer therapies .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound remains limited, general trends observed in similar pyrazole derivatives suggest favorable absorption and distribution profiles. Toxicological assessments are essential for determining safety profiles before clinical applications.
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared with structurally related acetamide derivatives (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound and 1a share a pyridinyl-pyrazole core, but 1a incorporates a piperidinyl group, likely enhancing solubility and pharmacokinetics.
Substituent Effects :
- Thiophene vs. Methylphenyl : The thiophene analog introduces sulfur-based electronics, which may influence π-π stacking or metabolic stability compared to the methylphenyl group.
- Halogenated Groups : Dichlorophenyl () and fluorophenyl (ZINC08993868) substituents enhance lipophilicity and may improve membrane permeability .
Synthesis and Yield :
- Microwave-assisted synthesis (65 W, 70°C) for 2e achieved a modest 30% yield, whereas Example 83 reported a lower 19% yield despite advanced coupling reagents.
Crystallographic Insights :
- The dichlorophenyl analog forms R22(10) hydrogen-bonded dimers, with dihedral angles (48.45°–80.70°) indicating steric repulsion between substituents. Such data are critical for understanding solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
